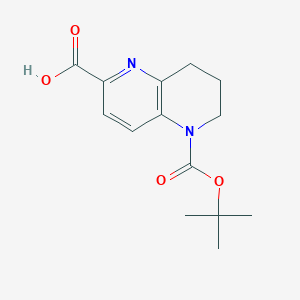

5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-8-4-5-9-11(16)7-6-10(15-9)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZFNJWPMFIDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823258-64-5 | |

| Record name | 5-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid (CAS No. 1393544-49-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.31 g/mol

- CAS Number : 1393544-49-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.

- Cell Viability Assays :

- Mechanisms of Action :

- Comparative Efficacy :

Case Studies

- Study on A549 Cells :

- Mechanistic Insights :

- In Vivo Studies :

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that 5-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid can serve as a precursor for synthesizing novel antimicrobial agents. Its structural features allow for modifications that enhance activity against various pathogens, including bacteria and fungi .

Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics. Preliminary studies suggest that modifications to the naphthyridine structure can lead to increased cytotoxicity against cancer cell lines .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Synthesis of Heterocycles

this compound can be used to synthesize other heterocyclic compounds through cyclization reactions. These heterocycles often possess biological activity and are essential in drug development .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with specific properties. Its ability to undergo polymerization reactions can lead to the development of new materials with applications in coatings, adhesives, and biomedical devices .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Development of new therapeutics |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions for drug synthesis |

| Materials Science | Synthesis of polymers for various applications | Enhanced material properties |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives based on this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for use in treating infections .

Case Study 2: Anticancer Drug Development

Another research effort focused on modifying the naphthyridine structure to enhance its anticancer activity. The study reported that specific modifications led to increased cytotoxic effects on breast cancer cell lines compared to unmodified compounds. This highlights the compound's potential as a scaffold for developing targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three classes of analogues:

| Compound Name | Core Structure | Protecting Group | Substituent | Key Applications |

|---|---|---|---|---|

| 5-(Boc)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | 1,5-Naphthyridine | Boc | Carboxylic acid | Drug discovery, peptide synthesis |

| 5-(Fmoc)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | 1,5-Naphthyridine | Fmoc | Carboxylic acid | Solid-phase peptide synthesis |

| 5-(Cbz)-5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid | Isoquinoline | Cbz | Carboxylic acid | Antibacterial agents |

| 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | 1,5-Naphthyridine | None | Carboxylic acid | Catalysis, ligand synthesis |

Key Observations :

- Boc vs. Fmoc/Cbz: The Boc group offers acid-labile protection, making it suitable for reactions under basic conditions, whereas Fmoc (base-labile) and Cbz (hydrogenolysis-sensitive) are preferred in orthogonal protection strategies .

- Core Structure: The 1,5-naphthyridine core provides enhanced π-stacking capability compared to isoquinoline, improving binding affinity in kinase inhibitors .

Physicochemical Properties

| Property | 5-(Boc)-1,5-naphthyridine-2-COOH | 5-(Fmoc)-1,5-naphthyridine-2-COOH | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-COOH |

|---|---|---|---|

| Water Solubility (mg/mL) | <0.1 | <0.05 | 2.3 |

| LogP | 3.2 | 4.1 | 1.8 |

| Stability (pH 7.4) | Stable | Hydrolyzes in basic conditions | Stable |

Analysis :

- The Boc derivative’s higher hydrophobicity (LogP = 3.2) compared to the unprotected analogue (LogP = 1.8) facilitates organic-phase reactions but limits aqueous solubility .

- The unprotected variant’s carboxylic acid group enhances water solubility, making it suitable for bioconjugation .

Research and Commercial Status

- Alternatives : Researchers often substitute it with Fmoc-protected variants for solid-phase synthesis or unprotected analogues for aqueous-phase reactions.

Preparation Methods

Boc Protection of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

- Starting material: 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA).

- Solvent: Dichloromethane (DCM).

- Conditions: Room temperature, 1 hour.

- Workup: Concentration and chromatographic purification.

- Yield: ~85-90%.

- Characterization: MS (ESI) m/z 269.1 (M+H)+ confirms Boc-protected intermediate.

Oxidation to N-Oxide

- Starting material: Boc-protected 2-chloro-7,8-dihydro-1,6-naphthyridine.

- Reagent: m-Chloroperoxybenzoic acid (mCPBA).

- Solvent: DCM.

- Conditions: Ice bath addition, then room temperature for 1 hour.

- Workup: Extraction, drying, column chromatography.

- Yield: ~80-85%.

- Characterization: MS (ESI) m/z 285.1 (M+H)+.

Acetylation of Hydroxy Group (at position 8)

- Starting material: N-oxide intermediate.

- Reagent: Acetic anhydride.

- Conditions: Nitrogen atmosphere, 70 °C overnight.

- Workup: Removal of excess acetic anhydride, aqueous washes, chromatography.

- Yield: ~70-75%.

- Characterization: MS (ESI) m/z 327.1 (M+H)+.

Hydrolysis of Acetoxy to Hydroxy

- Starting material: 8-acetoxy derivative.

- Reagent: Potassium carbonate (K2CO3).

- Solvent: Methanol.

- Conditions: Room temperature, 30 minutes.

- Workup: Extraction and chromatographic purification.

- Yield: ~60-65%.

- Characterization: MS (ESI) m/z 285.1 (M+H)+.

Cyanation at 2-Position (Chlorine to Nitrile)

- Starting material: Boc-protected 2-chloro intermediate.

- Reagents: Zinc cyanide (Zn(CN)2), tetrakis(triphenylphosphine)palladium(0) catalyst.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Argon atmosphere, 120 °C, 2-3 hours.

- Workup: Filtration, extraction, chromatography.

- Yield: ~80-85%.

- Characterization: MS (ESI) m/z 260.0 (M+H)+.

Acidic Hydrolysis to Carboxylic Acid

- Starting material: Boc-protected nitrile intermediate.

- Reagent: 6M hydrochloric acid.

- Conditions: Sealed vessel, 120 °C, overnight.

- Workup: Concentration, preparative HPLC purification.

- Yield: ~65-70%.

- Characterization: MS (ESI) m/z 179.0 (M+H)+; 1H NMR consistent with tetrahydro-naphthyridine carboxylic acid.

Representative Synthesis Example (Summary Table)

| Step | Intermediate | Reagents & Conditions | Yield (%) | Key Characterization (MS m/z) |

|---|---|---|---|---|

| 1 | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride → Boc-protected | Boc2O, TEA, DCM, RT, 1h | 85-90 | 269.1 (M+H)+ |

| 2 | Boc-protected → N-oxide | mCPBA, DCM, 0 °C to RT, 1h | 80-85 | 285.1 (M+H)+ |

| 3 | N-oxide → 8-acetoxy derivative | Ac2O, N2, 70 °C, overnight | 70-75 | 327.1 (M+H)+ |

| 4 | 8-acetoxy → 8-hydroxy derivative | K2CO3, MeOH, RT, 30 min | 60-65 | 285.1 (M+H)+ |

| 5 | 2-chloro Boc-protected → 2-cyano Boc-protected | Zn(CN)2, Pd(PPh3)4, DMF, 120 °C, 3h | 80-85 | 260.0 (M+H)+ |

| 6 | Boc-protected nitrile → carboxylic acid hydrochloride | 6M HCl, 120 °C, overnight | 65-70 | 179.0 (M+H)+ |

Additional Notes on Methodology

- The use of Boc protecting group is critical for stability during the palladium-catalyzed cyanation and acidic hydrolysis steps.

- The palladium-catalyzed cyanation is a key step to introduce the carboxylic acid precursor nitrile group efficiently.

- Oxidation to the N-oxide and subsequent acetylation/hydrolysis allows functionalization at position 8, which is important for derivatives or further functional group manipulation.

- The acidic hydrolysis step is performed under harsh conditions (120 °C, strong acid) to convert nitrile to carboxylic acid and remove protecting groups if necessary.

- Purification techniques include column chromatography and preparative HPLC , ensuring high purity of intermediates and final product.

Research Findings and Industrial Relevance

- The synthetic routes described avoid the use of chromatography or distillation in some steps, making them amenable to scale-up manufacturing .

- The methodologies provide high regio- and chemoselectivity , minimizing side reactions.

- The final compound and intermediates have been characterized by mass spectrometry and NMR , confirming structure and purity.

- These preparation methods have been reported in recent patents (e.g., EP 4 289 850 A1) and peer-reviewed journals, underscoring their industrial and pharmaceutical relevance for developing plasmin inhibitors and hemostatic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid, and how are critical parameters like temperature and catalyst choice validated?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from simpler precursors. For example, tert-butyl carbamate-protected intermediates are subjected to acid-catalyzed cyclization (e.g., 50% H₂SO₄ under reflux) to form the naphthyridine core . Key parameters include:

- Temperature : Reflux conditions (100–120°C) for 18–24 hours to ensure complete ring closure.

- Catalysts : Sulfuric acid or trifluoroacetic acid (TFA) for Boc-group deprotection and cyclization.

- Purification : Crystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural elucidation of this compound?

- Methodological Answer : Contradictions in spectral data often arise from tautomerism or solvent effects. For example:

- NMR : Compare experimental shifts with computed DFT/NMR predictions for tautomeric forms (e.g., keto-enol equilibria).

- IR : Validate carbonyl stretching frequencies (1650–1750 cm⁻¹) against Boc-protected analogs .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for Boc-protected analogs) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against cancer targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to naphthyridine-containing inhibitors .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate with binding free energy calculations (MM/GBSA) .

- Experimental Correlation : Compare docking scores with in vitro IC₅₀ values from MTT assays using cancer cell lines (e.g., MCF-7, A549) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the naphthyridine core?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to control electrophilic substitution at the 2- or 3-positions .

- Metal-Catalyzed Coupling : Use Pd-mediated Suzuki-Miyaura reactions for C–H arylation at the 6-position .

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired regioisomers .

Q. How do researchers reconcile contradictory bioactivity data across different cell lines or assay conditions?

- Methodological Answer :

- Assay Standardization : Normalize data using reference compounds (e.g., etoposide for cytotoxicity assays) .

- Cell Line Validation : Confirm genetic stability (e.g., via STR profiling) and metabolic activity (e.g., ATP assays) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC₅₀ values .

Methodological Challenges & Solutions

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

- Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for Boc-deprotection steps, reducing side reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress .

- Crystallization Optimization : Screen solvents (e.g., THF/water) to enhance crystal habit and filtration efficiency .

Q. How can researchers leverage this compound as a building block for complex heterocycles?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.